molecular formula C24H40O3 B14803485 4-[(10S,13R)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid

4-[(10S,13R)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid

Cat. No.: B14803485
M. Wt: 376.6 g/mol
InChI Key: SMEROWZSTRWXGI-HAIQXEODSA-N
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Description

4-[(10S,13R)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid is a complex organic compound with significant relevance in various scientific fields. This compound is characterized by its intricate structure, which includes multiple chiral centers and a cyclopenta[a]phenanthrene core. It is often studied for its biological and chemical properties, making it a subject of interest in medicinal chemistry and biochemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(10S,13R)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid involves multiple steps, typically starting from simpler steroidal precursors. The process often includes:

    Hydroxylation: Introduction of hydroxyl groups at specific positions.

    Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.

    Reduction: Reduction of ketones or aldehydes back to hydroxyl groups.

    Cyclization: Formation of the cyclopenta[a]phenanthrene core through cyclization reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of high-pressure reactors and specialized catalysts to ensure high yield and purity. The process is optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

4-[(10S,13R)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid undergoes various chemical reactions, including:

    Oxidation: Conversion to ketones or carboxylic acids.

    Reduction: Reduction of ketones to alcohols.

    Substitution: Replacement of hydroxyl groups with other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), Chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogenating agents like thionyl chloride (SOCl2).

Major Products

The major products formed from these reactions include various hydroxylated, oxidized, and substituted derivatives of the original compound.

Scientific Research Applications

4-[(10S,13R)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid has diverse applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Studied for its role in cellular processes and signaling pathways.

    Medicine: Investigated for potential therapeutic effects, including anti-inflammatory and anti-cancer properties.

    Industry: Utilized in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of 4-[(10S,13R)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. It can modulate various biochemical pathways, leading to changes in cellular functions. The compound’s effects are mediated through binding to these targets, altering their activity and downstream signaling.

Comparison with Similar Compounds

Similar Compounds

    Cholic Acid: A bile acid with a similar steroidal structure.

    Chenodeoxycholic Acid: Another bile acid with hydroxyl groups at different positions.

    Ursodeoxycholic Acid: A bile acid used in the treatment of gallstones.

Uniqueness

4-[(10S,13R)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid is unique due to its specific hydroxylation pattern and the presence of a pentanoic acid side chain. These structural features confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C24H40O3

Molecular Weight

376.6 g/mol

IUPAC Name

4-[(10S,13R)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid

InChI

InChI=1S/C24H40O3/c1-15(4-9-22(26)27)19-7-8-20-18-6-5-16-14-17(25)10-12-23(16,2)21(18)11-13-24(19,20)3/h15-21,25H,4-14H2,1-3H3,(H,26,27)/t15?,16?,17?,18?,19?,20?,21?,23-,24+/m0/s1

InChI Key

SMEROWZSTRWXGI-HAIQXEODSA-N

Isomeric SMILES

CC(CCC(=O)O)C1CCC2[C@@]1(CCC3C2CCC4[C@@]3(CCC(C4)O)C)C

Canonical SMILES

CC(CCC(=O)O)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C

Origin of Product

United States

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